Glaucolide B

Description

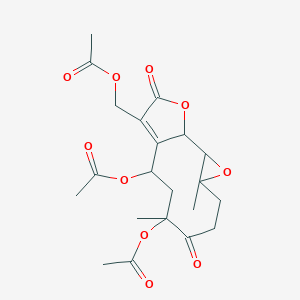

Structure

3D Structure

Properties

IUPAC Name |

(8,10-diacetyloxy-4,8-dimethyl-7,13-dioxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-11-en-12-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c1-10(22)27-9-13-16-14(28-11(2)23)8-21(5,30-12(3)24)15(25)6-7-20(4)18(31-20)17(16)29-19(13)26/h14,17-18H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLNEIIZZQABDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C2C(CC(C(=O)CCC3(C(C2OC1=O)O3)C)(C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11091-27-3 | |

| Record name | Glaucolide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011091273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Natural Occurrence and Botanical Sources

Identification of Plant Genera and Species Containing Glaucolide B

This compound is a secondary metabolite found predominantly within specific genera of the Asteraceae family. Its presence has been confirmed through phytochemical analyses of various plant species, establishing it as a significant chemotaxonomic marker.

The genus Vernonia is a principal source of this compound. sci-hub.se Research has consistently isolated this compound from various species within this genus. Vernonia eremophila is a well-documented source from which this compound has been extracted and studied for its biological activities. researchgate.netscielo.brscispace.comthieme-connect.com The compound is one of many sesquiterpene lactones that characterize the chemical profile of the Vernonia genus. researchgate.net Studies have also identified this compound in the methanolic extract of Vernonia leopoldii. ekb.eg The consistent presence of glaucolides in these plants underscores their taxonomic significance within the Vernonieae tribe. researchgate.net

| Plant Species | Family | Reference |

| Vernonia eremophila | Asteraceae | researchgate.netscielo.brscispace.comthieme-connect.com |

| Vernonia leopoldii | Asteraceae | ekb.eg |

The genus Lepidaploa, also a member of the Vernonieae tribe, is another documented source of this compound. Phytochemical investigations have led to the isolation of this compound from the leaves of Lepidaploa chamissonis. nih.gov Furthermore, metabolomic studies have identified this compound in Lepidaploa rufogrisea, distinguishing it from other related species. plos.orgredalyc.org Untargeted metabolomic analysis has confirmed that this compound is a characteristic compound in certain species of Lepidaploa, reinforcing its utility in chemical classification. nih.gov

| Plant Species | Family | Reference |

| Lepidaploa chamissonis | Asteraceae | nih.gov |

| Lepidaploa rufogrisea | Asteraceae | plos.orgredalyc.org |

This compound belongs to the class of sesquiterpene lactones, which are characteristic secondary metabolites of the Asteraceae family. scielo.brscispace.comresearchgate.net Within this large family, this compound's distribution is primarily concentrated in the Vernonieae tribe. researchgate.net Species within the genera Vernonia and Lepidaploa are notable for producing this specific type of glaucolide. nih.govplos.orgnih.gov The presence of these compounds serves as a valuable tool for chemotaxonomy, helping to delineate relationships between different genera and species within the complex Asteraceae family. researchgate.netnih.gov

Ecological Role and Biosynthetic Rationale of this compound in Plants

Plants synthesize a vast array of secondary metabolites, often as a defense mechanism against environmental pressures. scispace.com The biosynthesis of this compound appears to serve a significant ecological purpose for the plants that produce it, primarily as a form of chemical defense.

The compound exhibits potent biological activities that deter herbivores and inhibit pathogens. Research has demonstrated that this compound has strong molluscicidal properties, proving effective against snails such as Biomphalaria glabrata. scielo.brthieme-connect.com This activity helps protect the plant from grazing by mollusks. Furthermore, this compound possesses antimicrobial and antifeedant properties, which provide a defense against various microbial pathogens and insects. researchgate.net The cytotoxic effects observed in laboratory studies are likely the basis for these defensive characteristics, allowing the plant to inhibit the growth of or prove toxic to potential predators and infectious agents. scielo.brscispace.comresearchgate.net The production of this compound is, therefore, an evolutionary strategy that enhances the plant's survival and reproductive success in its natural ecosystem. scispace.com

Extraction Techniques from Plant Biomass

The initial step in isolating this compound involves its extraction from the source plant material, typically the leaves of species such as Lepidaploa chamissonis or various Vernonia species nih.govnih.govkopri.re.kr. The choice of extraction method is critical for selectively obtaining sesquiterpene lactones.

A commonly employed and effective method is a washing extractive process, where the plant leaves are treated with a solvent like acetone kopri.re.kr. This technique is considered selective for obtaining a crude extract enriched with sesquiterpene lactones. Other traditional methods reported for the extraction of glaucolides and related compounds include alcoholic maceration, where the plant material is soaked in an alcohol-based solvent to draw out the desired compounds kopri.re.kr. Following the initial extraction, a defatting pretreatment is often necessary to remove lipids and other nonpolar constituents from the crude extract, yielding a more concentrated fraction of this compound nih.gov.

Advanced Chromatographic Purification Methods

Crude plant extracts contain a complex mixture of compounds, necessitating advanced purification techniques to isolate this compound to a high degree of purity.

Application of Silica (B1680970) Gel Chromatography for Separation

Historically, the purification of glaucolides has been achieved through successive chromatographic columns packed with silica gel kopri.re.kr. This method separates compounds based on their polarity. For the purification of this compound derivatives, a gradient elution system using solvents like acetone in n-hexane has been utilized, where the polarity of the mobile phase is gradually increased to elute compounds of differing polarities sequentially kopri.re.kr.

However, it has been demonstrated that silica gel can act as a catalyst, causing structural rearrangements in this compound, converting it into artifacts such as hirsutinolides or cadinanolides kopri.re.krresearchgate.net. This potential for degradation highlights a significant drawback of this technique for isolating sensitive compounds like this compound.

Utilization of Centrifugal Partition Chromatography for High-Purity Isolation

To circumvent the degradation issues associated with silica gel, Centrifugal Partition Chromatography (CPC) has emerged as a superior and highly efficient method for the high-purity isolation of this compound nih.govkopri.re.kr. CPC is a support-free liquid-liquid chromatography technique that partitions solutes between two immiscible liquid phases, one stationary and one mobile, avoiding the use of a solid stationary phase like silica nih.gov.

This technique has been successfully applied for the single-step isolation of this compound from the enriched ethyl acetate (B1210297) portion of a crude extract of Lepidaploa chamissonis nih.govkopri.re.kr. The use of a biphasic solvent system, such as n-hexane/ethyl acetate/methanol (B129727)/water (HEMWat), has proven effective, yielding this compound with a purity of 97% and a remarkable recovery of 25% in just a few hours nih.gov. This makes CPC a simple, fast, and effective tool for obtaining large quantities of pure this compound, avoiding the formation of artifacts nih.govkopri.re.kr.

Spectroscopic and Spectrometric Approaches for Structural Assignment

Once purified, the definitive structure of this compound is determined using a combination of powerful spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of complex organic molecules like this compound researchgate.net. Through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity of atoms and the stereochemistry of the molecule can be established.

Techniques such as ¹H NMR provide information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton researchgate.netscielo.br. Advanced 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between protons, between protons and the carbons they are attached to, and between protons and carbons separated by multiple bonds, respectively nih.gov. This comprehensive data allows for the unambiguous assignment of all proton and carbon signals, confirming the glaucolide skeleton and the identity of its various substituents. Detailed spectral data from these experiments are available in specialized chemical literature.

Mass Spectrometry for Molecular Characterization and Differentiation (e.g., ESI-QTof-MS)

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental formula of this compound, as well as for differentiating it from structurally similar compounds researchgate.net. Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTof-MS) is a particularly powerful technique for this purpose researchgate.net.

When analyzed by ESI-MS, glaucolides like this compound are typically observed as protonated molecules ([M+H]⁺) researchgate.net. Tandem mass spectrometry (MS/MS) experiments provide further structural information by inducing fragmentation of the parent ion. Despite some differences in ionization behavior, glaucolides and related hirsutinolides exhibit similar fragmentation patterns, producing characteristic diagnostic ions at m/z 277, 259, 241, and 231 researchgate.net. These shared fragments are indicative of the core sesquiterpene lactone skeleton and can be used to identify compounds belonging to this class within a complex plant extract researchgate.net.

Isolation and Structural Elucidation Methodologies

Infrared Spectroscopy in Structural Confirmation of Glaucolide B

Infrared (IR) spectroscopy is a important analytical technique utilized in the structural elucidation of natural products, including the sesquiterpene lactone this compound. This method provides valuable information regarding the functional groups present within a molecule by measuring the absorption of infrared radiation at various wavelengths. The structural confirmation of this compound is supported by the identification of characteristic absorption bands in its IR spectrum that correspond to its key structural features.

The analysis of the infrared spectrum of this compound reveals several key absorption bands that are instrumental in confirming its molecular structure. A strong absorption band is typically observed in the region of 1750-1770 cm⁻¹ , which is characteristic of the stretching vibration of a carbonyl group (C=O) within a γ-lactone ring. This is a defining feature of many sesquiterpene lactones, including this compound.

Furthermore, the presence of hydroxyl (-OH) groups in the molecule is confirmed by a broad absorption band in the region of 3400-3500 cm⁻¹ . The broadness of this peak is indicative of hydrogen bonding, which is expected for hydroxyl functionalities.

The carbon-carbon double bonds (C=C) within the structure of this compound give rise to absorption bands in the region of 1640-1670 cm⁻¹ . These absorptions, while sometimes of weaker intensity, are crucial for confirming the presence of unsaturation within the molecule's framework.

Additionally, the spectrum displays absorption bands corresponding to C-H stretching vibrations. The bands for sp³ hybridized C-H bonds are typically found just below 3000 cm⁻¹ , while those for sp² hybridized C-H bonds (associated with the double bonds) appear just above 3000 cm⁻¹ . The C-O stretching vibrations of the lactone and hydroxyl groups contribute to the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹ .

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| γ-Lactone Carbonyl (C=O) | 1750-1770 |

| Hydroxyl (-OH) | 3400-3500 (broad) |

| Carbon-Carbon Double Bond (C=C) | 1640-1670 |

| sp² C-H Stretch | > 3000 |

| sp³ C-H Stretch | < 3000 |

| C-O Stretch | 1000-1300 |

Biosynthesis and Chemodiversity

Elucidation of Proposed Biosynthetic Pathways of Glaucolide B in Botanical Systems

The biosynthesis of this compound in plants is a sophisticated process that begins with fundamental precursor molecules. ontosight.ai Like all sesquiterpenes, the journey starts with the assembly of a 15-carbon backbone from three five-carbon isoprene (B109036) units. ctdbase.org This initial phase is followed by a series of enzymatic transformations, including cyclizations and oxidations, that progressively build the characteristic germacranolide skeleton of this compound.

While the complete biosynthetic pathway has not been fully elucidated in a single study, scientific understanding points to a multi-step enzymatic sequence. Modern techniques like chemoproteomics are being employed to identify the specific enzymes that catalyze each reaction, accelerating the discovery of these complex pathways. frontiersin.org This involves using chemical probes to tag and identify proteins that interact with the precursor molecules, thereby revealing the key players in the biosynthetic assembly line. frontiersin.org

Biogenetic Relationships and Interconversions with Other Sesquiterpene Lactone Subtypes

This compound is part of a diverse family of sesquiterpene lactones, and its chemical structure is closely related to other subtypes, such as hirsutinolides and cadinanolides. nih.gov The genesis of these related compounds has been a subject of scientific debate, with some studies suggesting they are natural metabolites produced by the plant, while others propose they are artifacts formed during extraction and purification. nih.govresearchgate.net

The structural similarities suggest a common biogenetic origin, where a shared precursor undergoes different enzymatic modifications to yield the various subtypes. For example, the conversion of a glaucolide-type structure into a hirsutinolide involves rearrangements like an epoxy ring opening and cyclization. nih.gov Similarly, under certain conditions, hirsutinolides can be further transformed into cadinanolides. nih.gov This interconnectedness highlights the dynamic nature of sesquiterpene lactone biosynthesis within the plant.

Influences of Extraction and Purification Processes on this compound Chemical Stability and Artifact Formation

The chemical stability of this compound is significantly influenced by the methods used to extract it from plant material and subsequent purification steps. nih.govmdpi.com The use of certain solvents and chromatographic materials can induce chemical transformations, leading to the formation of derivatives that may not be naturally present in the plant. researchgate.net

Key Factors Influencing this compound Stability:

| Factor | Effect on this compound | Resulting Artifacts |

| Silica (B1680970) Gel Chromatography | Can cause the conversion of glaucolides. nih.govresearchgate.net | Hirsutinolides, Cadinanolides nih.govresearchgate.net |

| Alumina (B75360) | Treatment with alumina in the presence of methanol (B129727) or ethanol (B145695) can lead to the formation of various derivatives. nih.govresearchgate.net | Hirsutinolides, Cadinanolides nih.govresearchgate.net |

| Acidic Conditions (e.g., Bentonite, Trifluoroacetic Acid) | Promotes rearrangement of the glaucolide structure. nih.gov | 5β-hydroxy-hirsutinolide nih.gov |

| Basic Conditions (e.g., N,N-dimethylaminopyridine) | Can lead to the formation of decalin products. nih.gov | 13-O-methylvernojalcanolide-8-O-acetate, 1,4-dihydroxy-5,8,10,13-tetraacetoxycadin-7(11)-en-6,12-olide nih.gov |

These findings underscore the importance of using mild extraction and purification techniques, such as centrifugal partition chromatography, to minimize the formation of artifacts and isolate this compound in its native form. mdpi.comnih.gov The pH of the plant extract and the type of adsorbent used are critical parameters that can determine the chemical profile of the final isolated compounds. mdpi.com

Enzymatic Steps and Genetic Regulation in this compound Biosynthesis

The biosynthesis of this compound is a genetically controlled process involving a series of specific enzymatic reactions. nih.gov While the complete genetic blueprint for this compound is still under investigation, the general principles of terpene biosynthesis provide a framework for understanding its regulation.

The process is initiated by enzymes that produce the fundamental building blocks, followed by terpene synthases that create the initial carbon skeleton. Subsequent modifications are carried out by a variety of enzymes, such as cytochromes P450 and dehydrogenases, which introduce the functional groups (hydroxyls, esters, epoxides) that define the final structure of this compound.

The expression of the genes encoding these enzymes is likely regulated by a complex network of transcription factors that respond to developmental cues and environmental stresses. plos.org This intricate regulation allows the plant to control the production of this compound and other related sesquiterpene lactones, which may play roles in the plant's defense mechanisms. ontosight.ai Elucidating the specific genes and regulatory elements involved in this compound biosynthesis is a key area of ongoing research, which could enable the production of this complex molecule in engineered biological systems. frontiersin.orgplos.org

Advanced Synthetic and Semisynthetic Strategies

Semisynthetic Transformations of Glaucolide B

Semisynthesis, which involves the chemical modification of a naturally occurring starting material, is a powerful tool for generating analogues of complex molecules like this compound. This approach circumvents the often lengthy and low-yielding process of total synthesis while allowing for the exploration of structure-activity relationships. The reactivity of this compound under various conditions has been investigated to produce a library of new sesquiterpene lactones (SLs). mdpi.comresearchgate.net

The germacrane (B1241064) skeleton of this compound is susceptible to rearrangement under acidic conditions, a property that has been exploited to generate structurally distinct derivatives. Treatment of this compound with both Brønsted–Lowry and Lewis acids can induce significant transformations of its carbocyclic framework. mdpi.comresearchgate.net

A notable acid-catalyzed reaction is the conversion of the glaucolide structure into hirsutinolide and cadinanolide-type sesquiterpene lactones. researchgate.net For instance, stirring this compound with the Lewis acid bismuth(III) chloride (BiCl₃) in dichloromethane (B109758) (CH₂Cl₂) results in the opening of the molecule's epoxy ring followed by cyclization, yielding a hirsutinolide analog. mdpi.comresearchgate.net A similar transformation can be achieved using trifluoroacetic acid (TFA), albeit with a lower yield. mdpi.comresearchgate.net These reactions mimic transformations that can occur during phytochemical isolation processes, where acidic silica (B1680970) gel can convert glaucolides into these rearranged skeletons. researchgate.netresearchgate.net The proposed mechanism for this conversion involves protonation of the epoxide, followed by a transannular cyclization. mdpi.com

The use of BiCl₃ in the presence of acetic anhydride (B1165640) (Ac₂O) leads to the formation of cadinanolide derivatives. mdpi.comresearchgate.net These findings demonstrate that a careful selection of acid catalysts and reagents can direct the rearrangement of the this compound scaffold toward different structural classes. mdpi.com

Table 1: Examples of Acid-Catalyzed Transformations of this compound

| Starting Material | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| This compound | BiCl₃, CH₂Cl₂, Ar, rt, 3 h | Hirsutinolide | mdpi.comresearchgate.net |

| This compound | TFA-H₂O, CH₂Cl₂, -2°C to rt, 24 h | Hirsutinolide | mdpi.comresearchgate.net |

The this compound scaffold also exhibits reactivity under basic conditions, leading to a different set of chemical transformations. These reactions can involve epimerization, elimination, or addition reactions, yielding novel derivatives. mdpi.comresearchgate.net Base-catalyzed epimerization, for example, can occur at chiral centers with acidic protons, altering the stereochemistry and potentially the biological activity of the molecule. nih.gov

Treatment of this compound with aqueous potassium carbonate (K₂CO₃) in tetrahydrofuran (B95107) (THF) under reflux conditions has been used to generate new derivatives. researchgate.net Another approach involves using 4-dimethylaminopyridine (B28879) (DMAP) in either methanol (B129727) (MeOH) or dichloromethane (CH₂Cl₂). researchgate.net These alkaline conditions can promote elimination reactions or the addition of nucleophiles, further diversifying the range of accessible this compound analogues. mdpi.comresearchgate.net The specific products formed depend on the strength of the base, the solvent, and the reaction temperature, highlighting the tunability of these semisynthetic strategies. researchgate.net

Table 2: Examples of Base-Catalyzed Reactions of this compound

| Starting Material | Reagents and Conditions | Reference |

|---|---|---|

| This compound | K₂CO₃ (aq.), THF, reflux at 45°C, 2 h | researchgate.net |

| This compound | DMAP, MeOH, reflux at 60°C, 3 h | researchgate.net |

Beyond acid- and base-catalyzed rearrangements, other chemical modifications can be applied to the this compound scaffold. Hydrogenation is a key transformation that targets the α-methylene-γ-lactone moiety, a common feature in sesquiterpene lactones that is often crucial for their biological activity. nih.gov The reduction of this exocyclic double bond can significantly impact the molecule's reactivity and its interactions with biological targets. For this compound, hydrogenolysis has been shown to lead to a disappearance of its molluscicidal activity, underscoring the importance of this functional group. nih.gov

Total Synthetic Approaches to this compound and its Analogues

The total synthesis of complex natural products like this compound, which belongs to the germacrane lactone class, is a significant undertaking in organic chemistry. nih.govnih.gov While a specific total synthesis for this compound is not widely reported, synthetic strategies developed for other germacrane lactones provide a roadmap for how such a synthesis could be approached. documentsdelivered.com

The biosynthesis of germacrane lactones begins with the cyclization of farnesyl diphosphate (B83284) to form the ten-membered germacrene ring, which is then subjected to a series of enzymatic oxidations and cyclizations. nih.govnih.govoup.com A chemical synthesis would need to address key challenges, including the stereoselective construction of the ten-membered ring and the installation of multiple stereocenters and oxygenated functional groups.

Synthetic approaches to related compounds often involve powerful carbon-carbon bond-forming reactions to construct the macrocyclic core. For example, the synthesis of a seco-germacrane lactone was achieved using a Suzuki–Miyaura cross-coupling reaction to connect two key fragments. documentsdelivered.com Other strategies for constructing complex polycyclic systems, which could be adapted for this compound analogues, include intramolecular photocycloadditions and Diels-Alder reactions. These methods allow for the rapid assembly of the core ring systems found in these intricate natural products.

Rational Design of this compound Derivatives for Enhanced Bioactivity

The primary motivation for synthesizing derivatives of this compound is the pursuit of compounds with improved therapeutic properties, such as enhanced potency or selectivity. This process of rational design is guided by structure-activity relationship (SAR) studies, which seek to correlate specific structural features with biological effects. nih.govnih.govmdpi.com

For sesquiterpene lactones, the α,β-unsaturated carbonyl group in the lactone ring is often a key pharmacophore responsible for anti-inflammatory activity. nih.govnih.gov However, modifications to other parts of the molecule can fine-tune this activity. Semisynthetic derivatives of this compound have been generated and evaluated for their anti-inflammatory and cytotoxic activities. mdpi.comresearchgate.net For instance, certain derivatives showed a significant reduction in the release of the pro-inflammatory mediators interleukin-6 (IL-6) and nitrites (NOx) in macrophage cell models. researchgate.net This indicates that the chemical modifications successfully modulated the biological response.

By systematically altering the this compound scaffold—through rearrangements, additions, or reductions—and assessing the bioactivity of the resulting compounds, researchers can build a comprehensive SAR profile. hilarispublisher.comresearchgate.net This knowledge allows for a more targeted approach to designing future analogues, focusing on modifications that are most likely to yield compounds with superior anti-inflammatory or other desired therapeutic effects. mdpi.comnih.gov

Table 3: Structure-Activity Relationship Insights for this compound Derivatives

| Structural Feature/Modification | Associated Bioactivity | Reference |

|---|---|---|

| α-methylene-γ-lactone | Required for molluscicidal activity. | nih.gov |

| α-methylene-γ-lactone | Generally required for anti-inflammatory activity in SLs. | nih.gov |

Molecular Mechanisms of Biological Action

Cellular and Subcellular Targets of Glaucolide B Action

This compound and its derivatives exert their effects by engaging with specific targets within the cell. The mitochondrion has been identified as a primary subcellular site of action, particularly in relation to the compound's ability to induce apoptosis in cancer cells. researcherslinks.com The chemical structure of sesquiterpene lactones, featuring an α-methylene-γ-lactone ring, facilitates interaction with thiol-containing proteins through Michael addition. nih.govuni-freiburg.de This reactivity allows this compound to form covalent bonds with cysteine residues on various proteins, thereby altering their function.

Experimental studies have utilized a range of human cell lines to investigate these interactions. The compound's effects have been observed in various cancer cell lines, including glioblastoma (U251MG), breast cancer (MDA-MB-231), and melanoma (SK-MEL-28), as well as in non-tumoral cells like human lymphocytes. ctdbase.orgsci-toys.com The localization of specific cellular and subcellular targets is a key aspect of understanding its mechanism, often investigated using advanced microscopy techniques that correlate fluorescently labeled molecules with high-resolution ultrastructural images. researchgate.netresearchgate.net This allows for the precise identification of where the compound accumulates and acts within the cell.

Modulation of Intracellular Signaling Pathways by this compound and its Derivatives

This compound significantly influences intracellular signaling, primarily by inhibiting pathways that are crucial for cell survival, proliferation, and inflammation.

A principal mechanism of this compound is the inhibition of the Nuclear Factor Kappa B (NF-κB) signaling pathway. nih.govuni-freiburg.de NF-κB is a key transcription factor that regulates immune responses, inflammation, and cell survival. mdpi.com In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. mdpi.com

This compound, like other sesquiterpene lactones containing an α-methylene-γ-lactone moiety, is believed to directly interact with components of the NF-κB pathway. uni-freiburg.denih.gov Research on related compounds suggests a potential target is the p65 subunit of the NF-κB complex. nih.gov The inhibitory mechanism involves preventing the degradation of the IκBα inhibitor protein, which otherwise sequesters NF-κB in the cytoplasm. nih.govmdpi.com By blocking IκBα degradation, this compound prevents the translocation of the active NF-κB dimer (composed of p50 and p65 subunits) to the nucleus, thereby inhibiting the transcription of NF-κB target genes. nih.govmdpi.com This inhibition of NF-κB signaling is a cornerstone of the anti-inflammatory and pro-apoptotic effects attributed to this compound. nih.govnih.gov

Beyond NF-κB, this compound and its derivatives have been shown to affect other important regulatory pathways.

STAT3 Pathway: Hirsutinolides, which can be synthesized from this compound, have been found to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. ctdbase.orgresearchgate.net STAT3 is a transcription factor that, when aberrantly activated, plays a critical role in tumorigenesis by promoting cell proliferation and survival. ctdbase.orgmdpi.com Studies have demonstrated that hirsutinolide derivatives can inhibit constitutively active STAT3 in human glioblastoma and breast cancer cell lines. researchgate.net Molecular modeling and NMR analyses even suggest a direct binding interaction between hirsutinolides and the STAT3 protein. researchgate.net The inhibition of STAT3 signaling represents another significant part of the antitumor mechanism of this compound derivatives. researchgate.net

c-Myb Pathway: The transcription factor c-Myb is crucial for cell cycle progression and is often dysregulated in cancer. clonagen.comneobioscience.combiorxiv.org While some research has suggested a potential link between this compound and c-Myb transcriptional activity, the direct regulatory impact of this compound on the c-Myb pathway is not as clearly defined as its effects on NF-κB and STAT3 and requires further investigation. researchgate.net

Effects on Cellular Homeostasis and Stress Responses

This compound disrupts the normal balance within cells, leading to stress responses that can culminate in cell death, particularly in cancer cells.

This compound and its derivatives can modify the cellular redox balance, leading to oxidative stress. nih.govuni-freiburg.de This is characterized by an increase in the intracellular levels of Reactive Oxygen Species (ROS). researcherslinks.comnih.gov ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) and hydrogen peroxide, that are natural by-products of cellular metabolism. labsolu.ca While they play roles in cell signaling, excessive ROS production leads to oxidative stress, which can damage DNA, lipids, and proteins. labsolu.ca The antitumor activity of some sesquiterpene lactones has been associated with the generation of ROS, which can trigger apoptosis through caspase-independent mechanisms. uni-freiburg.de The increase in ROS levels following treatment with this compound derivatives is considered a key event that impairs cancer cell growth and induces apoptosis. researcherslinks.com

The mitochondrion is a central player in cellular energy production and a key regulator of apoptosis. lipidmaps.org The mitochondrial membrane potential (ΔΨm) is an essential component of energy storage during oxidative phosphorylation. lipidmaps.org A significant effect of this compound derivatives is the reduction or dissipation of this mitochondrial membrane potential. researcherslinks.comnih.govuni-freiburg.de The loss of ΔΨm is a critical early event in the intrinsic pathway of apoptosis. It can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, activating the caspase cascade that executes cell death. The observed reduction in mitochondrial membrane potential in cancer cells treated with this compound derivatives further supports the mitochondrion's role as a primary target for its cytotoxic action. researcherslinks.com

Compound and Protein Information

Molecular Interactions with Macromolecules

The biological activity of this compound, like other sesquiterpene lactones (SLs), is significantly influenced by its molecular structure, particularly the presence of an α,β-unsaturated γ-lactone ring. thegoodscentscompany.comwikipedia.orgfishersci.se This functional group acts as an electrophilic center, making it reactive toward biological nucleophiles. fishersci.se

A primary mechanism of action for this compound involves its reactivity with sulfhydryl (-SH) or thiol groups present in macromolecules, most notably enzymes. thegoodscentscompany.comwikipedia.org The electrophilic α-methylene group attached to the γ-lactone is susceptible to a Michael-type addition reaction with the nucleophilic thiol groups of cysteine residues within enzyme structures. thegoodscentscompany.comwikipedia.orgfishersci.se This covalent interaction can lead to the alkylation of the enzyme, altering its conformation and inhibiting its catalytic function. thegoodscentscompany.comwikipedia.org The inhibition of enzymes that play critical roles in cellular metabolism and integrity is a key contributor to the compound's biological effects. thegoodscentscompany.comwikipedia.org

This reactivity is not limited to enzymes. This compound can also interact with other intracellular nucleophilic centers, such as the thiol group of glutathione (B108866), an important intracellular antioxidant. thegoodscentscompany.com The reaction with glutathione can serve as a cellular detoxification pathway, potentially protecting other critical macromolecules like DNA from damage by this compound. thegoodscentscompany.com

Genomic and Cytogenetic Modulations

This compound has been shown to exert significant effects on the genetic material of cells, primarily demonstrated through in vitro studies. These modulations include the potential to induce DNA damage and interfere with chromosomal integrity and cell division processes.

Induction of DNA Single-Strand Breaks

While direct evidence of this compound inducing DNA single-strand breaks is not extensively documented, it is a plausible mechanism of its genotoxicity. This hypothesis is supported by studies on other cytotoxic sesquiterpene lactones, such as parthenolide, which has been shown to cause single-strand breaks in the DNA of HeLa cells. thegoodscentscompany.comwikipedia.org Such DNA lesions are considered a potential underlying cause for the observed clastogenic effects of this compound, where the damage to the DNA template leads to the formation of chromosomal aberrations. thegoodscentscompany.comwikipedia.org

Clastogenic Activity and Induction of Chromosomal Aberrations in In Vitro Models

This compound has demonstrated clear clastogenic activity in in vitro models using human cells. thegoodscentscompany.comwikipedia.org In studies conducted on cultured human lymphocytes, this compound significantly increased the frequency of chromosomal aberrations at concentrations of 4 µg/mL and 8 µg/mL. thegoodscentscompany.comwikipedia.orgwikidata.orgthegoodscentscompany.com The primary type of structural aberration observed was chromatid gaps. thegoodscentscompany.comwikipedia.org At the highest tested concentration of 8 µg/mL, there was a significant increase in the number of cells exhibiting any form of chromosome aberration compared to untreated controls. thegoodscentscompany.comwikipedia.org It is important to note that this clastogenic effect was observed in vitro; corresponding studies in mice did not show a significant increase in chromosomal aberrations in bone marrow cells, suggesting potential metabolic inactivation or different target organ specificity in vivo. thegoodscentscompany.comwikipedia.orgwikidata.orgguidetopharmacology.org

Concentrations of 15 µg/mL and higher were found to be completely cytotoxic, inhibiting cell growth altogether. thegoodscentscompany.comwikipedia.orgwikidata.org

Cell Cycle Progression Alterations

This compound can interfere with the progression of the cell cycle. In cultured human lymphocytes, a concentration of 8 µg/mL was shown to significantly decrease the mitotic index (MI) compared to controls, indicating a cytotoxic or anti-proliferative effect that reduces the number of cells undergoing division. thegoodscentscompany.comwikipedia.org However, in the same study, the proliferation index (PI), which analyzes the kinetics of cell division, was not significantly altered. thegoodscentscompany.com This suggests that while fewer cells enter mitosis, those that do proceed through the cell cycle at a relatively normal rate. thegoodscentscompany.com

Related research on a methanolic extract of Vernonia leopoldii, a plant known to contain this compound, demonstrated an ability to halt cancer cells in the G2/M phase of the cell cycle. uni.lu This is consistent with findings for other sesquiterpene lactones, which are often reported to induce G2/M arrest. metabolomicsworkbench.orgsigmaaldrich.com

Mechanisms of Cell Growth Inhibition and Apoptosis Induction by this compound

The inhibitory effect of this compound on cell growth is a direct consequence of the molecular mechanisms previously described. The alkylation of essential enzymes disrupts metabolic pathways, while DNA damage and chromosomal aberrations can trigger cell cycle checkpoints and ultimately lead to cell death. thegoodscentscompany.comwikipedia.org Studies have shown a clear dose-dependent inhibition of cell growth in human lymphocytes, with concentrations of 8 µg/mL being cytotoxic and concentrations at or above 15 µg/mL leading to complete growth inhibition. thegoodscentscompany.comwikipedia.orgwikidata.org

This compound and its derivatives are capable of inducing apoptosis, or programmed cell death. guidetopharmacology.org While direct studies on this compound are limited, research on its bentonite-transformed derivative, 5β-hydroxy-hirsutinolide, provides insight into the apoptotic mechanism. guidetopharmacology.org Treatment of BGC-823 cancer cells with this derivative led to a significant increase in apoptosis, which was associated with:

Increased ROS Production: An elevation in reactive oxygen species (ROS) was observed, indicating the induction of oxidative stress. guidetopharmacology.org

Mitochondrial Dysfunction: The compound caused changes in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. guidetopharmacology.org

Loss of Membrane Integrity: Increased levels of lactate (B86563) dehydrogenase (LDH) in the cell supernatant confirmed damage to the cell membrane, a hallmark of late-stage apoptosis or necrosis. guidetopharmacology.org

These findings align with the known mechanisms of other sesquiterpene lactones, which trigger apoptosis in cancer cells through pathways involving caspase activation, modulation of the Bcl-2 protein family, and downregulation of survival signals like NF-κB. metabolomicsworkbench.orgsigmaaldrich.comnih.gov

Preclinical Pharmacological Investigations

In Vitro Biological Activity Studies

In vitro research forms the foundation of our understanding of Glaucolide B's therapeutic potential, providing insights into its effects at a cellular and molecular level across a range of biological activities.

This compound has demonstrated notable antiproliferative effects on tumor cells. Studies indicate that this lactone inhibits tumor cell proliferation. A significant aspect of its mechanism is that it appears to exert its effects without inducing necrotic cell death. This is a noteworthy characteristic, as the side effects of some chemotherapeutic agents are associated with their capacity to cause necrosis. The absence of necrosis induction by this compound suggests it may have a more favorable profile in this regard.

While the antiproliferative action of this compound has been established, specific data detailing its cytotoxic potency (e.g., IC50 values) against a wide array of human cancer cell lines, including melanoma, lung carcinoma, or glioblastoma, are not extensively documented in the reviewed scientific literature.

Table 1: Antiproliferative Activity of this compound

| Cell Type | Observed Effect | Data Availability |

|---|---|---|

| Tumor Cells | Inhibition of proliferation | Qualitative |

| Non-tumor Cells | Selective action observed with derivatives | Qualitative |

Note: This table reflects the qualitative nature of the available data on this compound's antiproliferative effects.

The potential anti-inflammatory properties of this compound have been a subject of interest. However, detailed investigations into its specific mechanisms, such as the inhibition of key inflammatory mediators, are not well-documented. Specifically, scientific literature from the conducted searches lacks evidence regarding the ability of this compound to inhibit the secretion of nitrite/nitrate or the pro-inflammatory cytokine Interleukin-6 (IL-6) in cellular models. While other related compounds, such as Ginkgolide B, have been studied for such effects, this information is not applicable to this compound. nih.govnih.gov Therefore, the capacity of this compound to exert anti-inflammatory effects through these particular pathways remains unconfirmed.

This compound has been identified as possessing strong antimicrobial properties against specific pathogens. Research has highlighted its pronounced activity against the Gram-positive bacterium Bacillus cereus. This bacterium is a known foodborne pathogen responsible for causing food poisoning syndromes. The demonstrated efficacy against B. cereus points to a potential application for this compound in addressing infections caused by this microorganism. However, comprehensive data, including Minimum Inhibitory Concentration (MIC) values and its spectrum of activity against other pathogenic bacteria and fungi, are not detailed in the available sources.

Table 2: Antimicrobial Spectrum of this compound

| Pathogen | Activity | Data Availability |

|---|---|---|

| Bacillus cereus | Strong antimicrobial activity | Qualitative |

| Other pathogenic bacteria | Not specified in reviewed sources | Not Available |

Investigations into the antiparasitic effects of this compound have yielded significant findings, particularly concerning its molluscicidal properties. The compound is notably active against Biomphalaria glabrata, the snail that serves as an intermediate host for the parasite Schistosoma mansoni, the causative agent of schistosomiasis. Studies have shown that this compound is lethal to both the adult and embryonic stages of this snail, causing mortality rates of approximately 90% and 70%, respectively, within a 24-hour exposure period. This potent activity highlights its potential as a natural molluscicide for controlling the spread of schistosomiasis.

In contrast, there is no available research data from the conducted searches on the leishmanicidal activity of this compound against Leishmania parasites.

Table 3: Molluscicidal Activity of this compound against Biomphalaria glabrata

| Snail Stage | Mortality Rate (after 24h) |

|---|---|

| Adult | ~90% |

This compound has been shown to possess phytogrowth-inhibitory properties. In studies evaluating its effects on various plant species, this compound demonstrated a significant impact on root length, particularly in monocotyledonous species. nih.gov When tested at a concentration of 200 µM, it inhibited the root length of Lolium multiflorum (Italian ryegrass) by approximately 70%. nih.gov This suggests a potent regulatory effect on plant development. The compound's influence extends to germination as well, with its derivatives showing selective inhibition against dicotyledonous species. nih.gov

Table 4: Phytogrowth Regulatory Effects of this compound (at 200 µM)

| Plant Species | Type | Parameter | Inhibition Rate |

|---|---|---|---|

| Lolium multiflorum | Monocot | Root Length | ~70% |

| Amaranthus hypochondriacus | Monocot | Root Length | Data indicates significant effect |

| Physalis ixocarpa | Dicot | Germination | Derivative-dependent, up to 90% |

In Vivo Preclinical Animal Model Evaluations

The transition from in vitro findings to in vivo models is a critical step in preclinical research. For this compound, in vivo studies have been limited but have provided some valuable insights. The most notable finding is the compound's analgesic action, which has been demonstrated in mouse models. nih.gov This suggests that this compound may have potential applications in pain management.

Despite its promising in vitro antiproliferative and antimicrobial activities, comprehensive in vivo studies to evaluate the anticancer or anti-inflammatory efficacy of this compound in animal models have not been reported in the reviewed literature. Further research is required to determine if the potent in vitro effects translate to therapeutic efficacy in a whole-organism setting.

Analgesic Effects in Rodent Models

Research has indicated that this compound, isolated from Vernonia eremophila, possesses analgesic properties in mice. researchgate.net This activity is noted among the various biological effects of sesquiterpene lactones. researchgate.net However, detailed quantitative data from specific rodent models of nociception, such as the acetic acid-induced writhing test or the hot plate test, are not extensively detailed in currently available literature, precluding the creation of a specific data table for this pharmacological effect. The acetic acid-induced writhing test is a common method used to evaluate peripheral analgesic activity, where a reduction in the number of abdominal constrictions and stretches (writhing) after administration of a test compound indicates an antinociceptive effect.

Genotoxicity Assessments in Mammalian Models (e.g., Mouse Bone Marrow Cells)

The genotoxic potential of this compound has been evaluated in vivo using bone marrow cells from BALB/c mice. In a key study, the compound was assessed for its ability to induce chromosomal aberrations. researchgate.net The investigation analyzed the mitotic index (MI) and the frequency of chromosomal aberrations in bone marrow cells following administration of this compound. researchgate.net

The results indicated that this compound did not significantly increase the frequency of chromosomal aberrations in mouse bone marrow cells. researchgate.net Furthermore, it did not have a cytotoxic effect, as evidenced by the lack of a significant alteration in the mitotic index at the tested concentrations. researchgate.net The majority of the chromosomal alterations observed were chromatid gaps, but the total number of aberrations and the number of cells with aberrations were not significantly different from the control groups. researchgate.net This suggests a lack of clastogenic action by this compound in this in vivo mammalian model. researchgate.net

Table 1: Genotoxicity of this compound in BALB/c Mouse Bone Marrow Cells

| Treatment Group | Total Cells Analyzed | Mitotic Index (%) | Cells with Aberrations (%) | Total Chromosomal Aberrations |

|---|---|---|---|---|

| Negative Control (Water) | 6000 | 5.53 | 1.33 | 4 |

| Vehicle Control (Powdered Milk) | 6000 | 5.55 | 0.67 | 2 |

| This compound (160 mg/kg) | 6000 | 5.43 | 1.67 | 5 |

| This compound (320 mg/kg) | 6000 | 5.05 | 1.67 | 5 |

| This compound (640 mg/kg) | 6000 | 5.08 | 1.33 | 4 |

| Positive Control (Cyclophosphamide) | 6000 | 2.18 | 16.67 | 62 |

Data derived from Mantovani et al., Genetics and Molecular Biology, 1999. researchgate.net\Statistically significant compared to the negative control.*

Anti-parasitic Activity in Animal Disease Models (e.g., Cutaneous Leishmaniasis)

Following a review of the available scientific literature, no studies were identified that investigated the in vivo anti-parasitic activity of this compound in animal models of cutaneous leishmaniasis. Experimental models, such as infecting BALB/c mice with Leishmania amazonensis, are standard for evaluating the efficacy of potential treatments for this parasitic disease. However, there is no published data on the effect of this compound on lesion size or parasite load in such models.

Structure Activity Relationship Sar Studies

Correlating Specific Structural Motifs of Glaucolide B with Biological Potency

The biological activity of this compound is not a consequence of the molecule as a whole, but rather the interplay of its specific structural motifs. Several key functional groups and structural features have been identified as critical contributors to its biological potency, particularly its cytotoxic effects.

The most consistently highlighted pharmacophore in this compound and other sesquiterpene lactones is the α,β-unsaturated γ-lactone ring. This reactive group is a crucial determinant of cytotoxic activity eurekaselect.com. The electrophilic nature of the exocyclic α-methylene group makes it susceptible to Michael-type addition reactions with nucleophiles, such as the thiol groups of cysteine residues in proteins. This covalent modification of key cellular proteins can disrupt their function, leading to a cascade of events that can culminate in cell death.

Beyond the α,β-unsaturated lactone, other structural features of this compound are thought to modulate its biological profile:

Ester Groups: this compound possesses two ester functionalities, an acetate (B1210297) at C8 and a methacrylate at C10. The nature and position of these ester groups can significantly influence the lipophilicity and steric properties of the molecule, which in turn can affect its ability to cross cell membranes and interact with its biological targets.

Epoxide Ring: The presence of an epoxide ring in the germacrane (B1241064) skeleton is another important feature. Epoxides are known to be reactive electrophiles that can alkylate biological macromolecules, including DNA and proteins. This reactivity could contribute to the genotoxic and cytotoxic effects observed for this compound researchgate.net.

The Germacrane Skeleton: The ten-membered carbocyclic ring of the germacrane skeleton provides a specific three-dimensional scaffold that dictates the spatial orientation of the various functional groups. The conformation of this ring system is crucial for presenting the reactive moieties in a way that facilitates interaction with biological targets.

SAR Analysis of Semisynthetic this compound Derivatives and Analogues

Hypothetical modifications and their expected impact on activity, based on general SAR principles for sesquiterpene lactones, are presented in the table below.

| Modification | Rationale | Predicted Effect on Cytotoxicity |

|---|---|---|

| Reduction of the α-methylene group of the lactone | Eliminates the Michael acceptor functionality. | Significant decrease or loss of activity. |

| Opening of the epoxide ring | Removes a potential alkylating site. | Likely decrease in activity. |

| Hydrolysis of the ester groups | Increases polarity, potentially reducing cell permeability. | Variable, but likely a decrease in potency. |

| Modification of the ester side chains | Alters lipophilicity and steric bulk. | Potency could be increased or decreased depending on the substituent. |

For instance, the reduction of the exocyclic double bond in the γ-lactone ring would be expected to abolish or significantly diminish the cytotoxic activity, confirming its role as a key pharmacophore. Similarly, the synthesis of analogues with different ester groups at the C8 and C10 positions could help to probe the steric and electronic requirements for optimal activity. The creation of a library of such analogues and the systematic evaluation of their biological activities would be invaluable for constructing a comprehensive SAR model for this compound.

Influence of Stereochemistry and Conformational Aspects on Biological Effects

The biological activity of a chiral molecule like this compound is critically dependent on its three-dimensional structure, encompassing both its configuration (stereochemistry) and its preferred shape (conformation) mhmedical.com. The spatial arrangement of atoms determines how the molecule interacts with its biological targets, which are themselves chiral and possess specific three-dimensional binding pockets.

Stereochemistry: this compound has several stereocenters, and their specific configuration is crucial for its biological activity. A change in the stereochemistry at any of these centers would result in a different diastereomer, which would likely exhibit a different, and probably reduced, level of biological activity nih.govnih.gov. This is because the precise orientation of the functional groups, such as the α,β-unsaturated lactone and the ester moieties, is essential for a productive interaction with the target molecule. Even a subtle change in the spatial arrangement of these groups could disrupt the binding affinity and subsequent biological response. The absolute configuration of the molecule is therefore a key determinant of its potency.

Conformational Aspects: The ten-membered germacrane ring of this compound is not planar and can adopt various conformations. The flexibility of this ring system allows the molecule to present different three-dimensional shapes to its biological targets. However, it is likely that only a specific conformation, or a small subset of conformations, is biologically active. The preferred conformation will be influenced by the nature and orientation of the substituents on the ring. Computational modeling and conformational analysis can provide insights into the low-energy, and therefore more populated, conformations of this compound. Understanding the conformational preferences of this compound is essential for rationalizing its biological activity and for designing conformationally constrained analogues with potentially enhanced potency and selectivity.

Analytical Methodologies for Research

Quantitative and Qualitative Determination of Glaucolide B in Complex Biological and Plant Matrices

The accurate determination of this compound in intricate samples such as plant extracts or biological fluids is fundamental for pharmacological and phytochemical research. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the quantification and qualitative assessment of this sesquiterpene lactone. nih.govmdpi.com

For quantitative analysis, an HPLC system equipped with a Diode-Array Detector (DAD) or a UV detector is commonly employed. mdpi.comjmp.ir The method involves developing a specific protocol that can separate this compound from other co-occurring metabolites in the extract. The separation is typically achieved using a reverse-phase C18 column with a gradient elution system, often comprising a mobile phase of water (commonly acidified with formic or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.commdpi.com Quantification is based on the comparison of the peak area from the sample chromatogram to a standard curve generated from known concentrations of a purified this compound standard. nih.gov Method validation is crucial to ensure the reliability of the results, encompassing several key parameters. nih.gov

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Regression coefficient (R²) > 0.99 |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Precision (RSD%) | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) typically < 5% |

| Accuracy (Recovery %) | The closeness of the test results obtained by the method to the true value, often assessed by spike recovery experiments. | Recovery rates typically between 95-105% |

For qualitative determination, especially in highly complex matrices where chromatographic peaks may overlap, the coupling of liquid chromatography with mass spectrometry (LC-MS) is the preferred method. mdpi.com LC-MS provides mass-to-charge ratio (m/z) data, which is a highly specific identifier for a molecule. High-resolution mass spectrometry (HR-MS) can provide the exact mass of the compound, allowing for the determination of its elemental formula. nih.gov Further structural confirmation is achieved using tandem mass spectrometry (MS/MS), where the molecule is fragmented and its specific fragmentation pattern is analyzed, serving as a molecular fingerprint. nih.gov

Chromatographic Methods for Purity Assessment and Isolation Efficiency

The isolation of this compound from its natural source, typically the leaves of plants from the Vernonia or Lepidaploa genus, requires efficient chromatographic techniques to achieve high purity. documentsdelivered.com The efficiency of an isolation protocol is judged by the yield and purity of the final compound.

A particularly effective method for the purification of this compound is Centrifugal Partition Chromatography (CPC). This is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption and degradation of the target compound. A study on the isolation of this compound from Lepidaploa chamissonis leaves demonstrated a highly efficient single-step purification using CPC. After an initial extraction and defatting process, the this compound-enriched fraction was subjected to CPC, yielding the compound with high purity and in a significant quantity.

| Parameter | Result | Significance |

| Starting Material | 2.00 g of this compound enriched ethyl acetate (B1210297) portion | The amount of crude material entering the final purification step. |

| Purification Method | Centrifugal Partition Chromatography (CPC) | A single-step, efficient liquid-liquid chromatographic technique. |

| Isolated this compound | 1.04 g | The total amount of pure compound obtained. |

| Yield | 25% (based on the initial SL enriched extract) | Represents a high recovery of the target compound from the source material. |

| Purity | 97% | Indicates a very high degree of separation from other phytochemicals. |

Other traditional chromatographic methods, such as column chromatography over silica (B1680970) gel followed by preparative HPLC, are also utilized for the isolation of sesquiterpene lactones like this compound. nih.govresearchgate.net Purity assessment of the isolated compound is critical and is typically performed using analytical HPLC. A pure sample should present as a single, sharp, and symmetrical peak in the chromatogram. Peak purity can be further confirmed using a DAD by comparing the UV-Vis spectra across the entire peak; a pure compound will exhibit identical spectra at all points.

Advanced Spectrometric Approaches for Metabolite Profiling and Dereplication

Modern natural product research aims to rapidly analyze the complete chemical composition (metabolite profile) of a plant extract and to quickly identify known compounds, a process known as dereplication. nih.govresearchgate.net This avoids the time-consuming process of re-isolating and re-characterizing known substances. Advanced spectrometric approaches, particularly Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry (UHPLC-HR-MS/MS), are central to this strategy. researchgate.net

Metabolite profiling of a this compound-containing plant extract using LC-MS generates a comprehensive dataset of all ionizable compounds within the sample. nih.govresearchgate.net Each detected peak is characterized by its retention time, exact mass (m/z), and isotopic pattern.

Dereplication is then performed by comparing this experimental data against comprehensive natural product databases. nih.gov The process for identifying this compound would involve querying its known molecular formula (C₂₃H₂₈O₈) and exact mass against the detected features in the profile. If a feature matches the expected mass, its identity is further confirmed by comparing its experimental MS/MS fragmentation pattern with a reference spectrum from a database or from previous literature on sesquiterpene lactone fragmentation. nih.govbohrium.com This comparison allows for the confident and rapid annotation of this compound and other known sesquiterpene lactones directly in the crude extract. researchgate.net This approach significantly accelerates the discovery of novel compounds by quickly eliminating the known ones from further investigation.

| Parameter | Hypothetical Data for this compound | Role in Dereplication |

| Molecular Formula | C₂₃H₂₈O₈ | Used to calculate the theoretical exact mass. |

| Theoretical Exact Mass | 432.1784 | The precise mass of the neutral molecule. |

| Adduct Ion [M+H]⁺ | 433.1857 | The protonated molecule's m/z value detected by the mass spectrometer in positive ion mode. |

| Key MS/MS Fragments | [M+H - H₂O]⁺, [M+H - RCOOH]⁺, etc. | Characteristic fragment ions that form a "fingerprint" for the molecule, confirming its identity. |

Research Challenges and Future Perspectives in Glaucolide B Research

Strategies for Sustainable Production and Supply of Glaucolide B

A reliable and sustainable supply of a natural product is paramount for extensive research and potential commercialization. The current reliance on extraction from its natural plant source, Vernonia eremophila, is not a long-term viable strategy due to potential over-harvesting, geographical limitations, and variability in yield. Future research should prioritize the development of alternative production methods.

| Strategy | Description | Potential Advantages |

| Plant Tissue Culture | Cultivating plant cells or tissues in a controlled laboratory environment to produce the desired compound. | Consistent yield, independence from geographical and climatic factors, and potential for process optimization. |

| Metabolic Engineering | Introducing the biosynthetic pathway of this compound into a microbial host, such as E. coli or Saccharomyces cerevisiae, for fermentation-based production. lbl.govresearchgate.netmdpi.commdpi.com | Scalable production, rapid growth cycles, and the potential for higher yields through genetic optimization. nih.gov |

| Semi-synthesis | Chemical modification of a more abundant, structurally related precursor to yield this compound. | Can overcome low natural abundance by utilizing a more readily available starting material. |

Expanding Biosynthetic Engineering for Novel Analogues

The natural structure of this compound serves as a scaffold for the creation of new analogues with potentially improved efficacy, selectivity, or pharmacokinetic properties. Biosynthetic engineering offers a powerful toolkit to generate this molecular diversity. By identifying and manipulating the enzymes in the this compound biosynthetic pathway, it is possible to create novel derivatives. nih.govnih.govresearchgate.netbiorxiv.org

Key approaches in this area include:

Gene Knockouts: Deleting genes responsible for specific enzymatic steps can lead to the accumulation of intermediate compounds or the formation of truncated analogues.

Enzyme Engineering: Modifying the active sites of biosynthetic enzymes can alter their substrate specificity, leading to the incorporation of different building blocks and the creation of novel structures.

Heterologous Expression: Introducing genes from other organisms can add new functionalities to the biosynthetic pathway, resulting in further diversification of the final product.

In-depth Elucidation of Undiscovered Molecular Targets and Off-targets

While preliminary biological activities of this compound have been reported, a comprehensive understanding of its mechanism of action is lacking. Identifying its specific molecular targets is crucial for predicting its therapeutic effects and potential side effects. The concept of "off-target" effects, where a compound interacts with unintended molecules, is also a critical area of investigation to ensure safety.

Future research should employ a variety of modern techniques to map the molecular interactions of this compound:

Affinity Chromatography: Using immobilized this compound to "pull down" its binding partners from cell lysates.

Computational Docking: In silico modeling to predict the binding of this compound to the three-dimensional structures of known proteins.

Thermal Shift Assays: Measuring the change in the melting temperature of proteins upon binding to this compound to identify interactions.

Development of Advanced Preclinical Delivery Systems for Targeted Efficacy

The physical and chemical properties of this compound will dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Developing advanced drug delivery systems is often necessary to improve the therapeutic efficacy of natural products. nih.govnih.govresearchgate.net These systems can enhance solubility, protect the compound from degradation, and facilitate targeted delivery to the site of action, thereby increasing efficacy and reducing systemic side effects. nih.govnih.govclinicaltrials.gov

Potential delivery systems for this compound could include:

Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds.

Nanoparticles: Sub-micron sized particles made from biodegradable polymers that can provide sustained release. mdpi.com

Microneedles: For localized delivery to tissues like the skin or eye. nih.gov

| Delivery System | Potential Application for this compound |

| Liposomal Formulation | Intravenous administration for systemic diseases, potentially improving solubility and circulation time. |

| Polymeric Nanoparticles | Oral or injectable formulations for controlled, sustained release, protecting the compound from premature metabolism. |

| Topical Gels/Creams | For localized treatment of skin conditions, leveraging its antimicrobial or anti-inflammatory properties. |

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

A systems-level understanding of how this compound affects biological systems can be achieved through the integration of "omics" technologies. nih.govnih.govomicsdi.org These approaches provide a global snapshot of the changes occurring in a cell or organism in response to the compound.

Transcriptomics: Analyzing changes in gene expression (RNA levels) to identify the cellular pathways affected by this compound.

Proteomics: Studying the changes in the protein landscape to understand the functional consequences of altered gene expression. nih.gov

Metabolomics: Profiling the changes in small molecule metabolites to gain insight into the metabolic reprogramming induced by the compound. nih.govresearchgate.netnih.gov

By integrating these multi-omics datasets, researchers can construct detailed models of the mechanism of action of this compound, identify potential biomarkers of its activity, and generate new hypotheses for its therapeutic application.

Q & A

Q. What are the standard methodologies for characterizing Glaucolide B’s structural and chemical properties?

this compound, a sesquiterpene lactone, is typically characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Key diagnostic signals include methyl group singlets and allylic proton doublets in -NMR spectra (e.g., H-5, H-6, and H-8 in derivatives) . X-ray crystallography may also resolve conformational ambiguities, especially for derivatives with multiple stereocenters. Researchers should cross-validate purity via high-performance liquid chromatography (HPLC) and compare spectral data with literature to confirm identity .

Q. How can researchers design in vitro assays to evaluate this compound’s cytotoxicity?

Standard protocols involve exposing human lymphocytes or other cell lines to this compound at concentrations ranging from 4–15 µg/mL. Cell viability is assessed via trypan blue exclusion or MTT assays. Chromosomal aberration tests (e.g., metaphase analysis) and sister chromatid exchange assays are critical for detecting genotoxicity. Note that concentrations ≥8 µg/mL induce cytotoxicity in lymphocytes, necessitating dose-response curves to differentiate cytotoxic vs. genotoxic effects .

Q. What are the best practices for sourcing this compound in academic research?

this compound is often isolated from Vernonia eremophila Mart. (Asteraceae). Researchers should document plant collection sites, extraction solvents (e.g., ethanol or methanol), and chromatographic purification steps. Synthetic derivatives require detailed reaction protocols (e.g., chlorotrimethylsilane/NaI treatment for compound 2 synthesis) . Always verify compound identity via spectroscopic data and cite original isolation studies to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory in vitro and in vivo genotoxicity data for this compound be reconciled?

While this compound shows significant chromosomal aberrations in human lymphocytes at 4–8 µg/mL in vitro , it lacks genotoxicity in BALB/c mice bone marrow cells at 160–640 mg/kg in vivo . Methodological considerations:

- Metabolic Differences : Hepatic metabolism in mice may detoxify this compound, unlike direct exposure in cell cultures.

- Dose Scaling : Convert in vitro concentrations to equivalent in vivo doses using allometric scaling; ensure exposure durations align with pharmacokinetic profiles.

- Model Limitations : Lymphocytes lack detoxification enzymes present in intact organisms. Propose co-culture systems with liver S9 fractions to mimic metabolic activation .

Q. What experimental strategies optimize the phytogrowth-inhibitory activity of this compound derivatives?

Derivatives like compound 5 (200 µM) inhibit P. ixocarpa seed germination by 90%, but others (e.g., compounds 1–4, 6) show weaker effects . Methodological recommendations:

- Structure-Activity Relationship (SAR) : Modify the lactone ring or substituents (e.g., hydroxylation at C-11) to enhance bioactivity.

- Bioassay Optimization : Use standardized seed batches and control environmental factors (e.g., 27°C incubation). Include positive controls (e.g., commercial herbicides) to benchmark inhibition efficacy .

- Synergistic Studies : Test combinations with other sesquiterpenes to exploit additive or synergistic effects.

Q. How should researchers address variability in cytotoxicity across cell lines when studying this compound?

Variability may arise from cell-specific uptake mechanisms or differential expression of detoxification pathways. Solutions include:

- Multi-Line Screening : Test this compound on epithelial, cancer, and primary cells to identify susceptibility patterns.

- Mechanistic Probes : Use inhibitors of efflux pumps (e.g., verapamil) or reactive oxygen species (ROS) scavengers to elucidate toxicity pathways.

- Transcriptomic Profiling : RNA-seq can reveal upregulated stress-response genes in resistant cell lines .

Methodological and Ethical Considerations

Q. What steps ensure reproducibility in this compound synthesis and bioassays?

- Detailed Protocols : Document reaction conditions (e.g., temperature, solvent ratios) and purification steps (e.g., column chromatography gradients).

- Positive/Negative Controls : Include known cytotoxic agents (e.g., doxorubicin) and vehicle controls in all assays.

- Data Transparency : Publish raw NMR spectra, chromatograms, and dose-response curves as supplementary materials .

Q. How can researchers mitigate bias when interpreting conflicting data on this compound’s therapeutic potential?

- Blinded Analysis : Assign separate teams for compound administration and data collection.

- Systematic Reviews : Use PRISMA guidelines to synthesize evidence from in vitro, in vivo, and clinical studies.

- Pre-Registration : Submit experimental designs to repositories like Open Science Framework to reduce publication bias .

Data Presentation and Publication Guidelines

- Tables : Include dose-response metrics (e.g., IC), spectral assignments, and statistical tests (e.g., ANOVA p-values).

- Figures : Highlight SAR trends or genotoxicity thresholds using scatter plots or heatmaps.

- Ethical Reporting : Disclose conflicts of interest and adhere to journal-specific guidelines for supplemental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.